molecular formula C20H24FN5O3S B2486872 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate CAS No. 898367-02-7

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate

Katalognummer: B2486872
CAS-Nummer: 898367-02-7
Molekulargewicht: 433.5
InChI-Schlüssel: PSZMNVJBYXGJFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate (CAS: 898367-02-7) is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-carboxylate moiety and a 3-fluorophenyl substituent. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Piperazine-carboxylate group: Enhances solubility and modulates pharmacokinetic properties.
  • 3-Fluorophenyl substituent: Introduces lipophilicity and metabolic stability via fluorine’s electronegativity .

This compound’s synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as inferred from analogous piperazine-thiazole hybrids .

Eigenschaften

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-6-5-7-14(21)12-13)24-8-10-25(11-9-24)20(28)29-4-2/h5-7,12,16,27H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZMNVJBYXGJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazole-triazole moiety linked to a piperazine ring, which is known to influence its biological activity. The molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S with a molecular weight of approximately 378.46 g/mol. Understanding the structure is crucial for elucidating its interaction with biological targets.

Research indicates that this compound may interact with several biological pathways:

  • ER Stress Pathway : The compound has been shown to affect the endoplasmic reticulum (ER) stress pathway, which plays a critical role in cellular homeostasis and response to stress conditions.
  • NF-kB Inflammatory Pathway : It also influences the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is pivotal in regulating immune response and inflammation.

These interactions suggest that the compound could have neuroprotective and anti-inflammatory properties.

Antioxidant Activity

Studies have demonstrated that ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in cells.

Neuroprotective Effects

The compound has shown promise in neuroprotection by modulating pathways involved in neuronal survival. Its ability to activate protective signaling pathways may make it a candidate for treating neurodegenerative diseases.

Anti-inflammatory Properties

The modulation of the NF-kB pathway suggests potential anti-inflammatory effects. This could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures:

  • Inhibitory Activity : In a study on N-methyl-piperazine chalcones, derivatives showed selective inhibition against monoamine oxidase (MAO) enzymes with IC50 values ranging from 0.71 μM to 1.11 μM . These findings indicate that piperazine-containing compounds can exhibit significant enzymatic inhibition.
  • Neuroprotective Studies : Research on compounds affecting the ER stress pathway has indicated potential neuroprotective effects, aligning with the proposed mechanisms for ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate.

Data Tables

Activity IC50 Value (μM) Mechanism
MAO-B Inhibition0.71Competitive inhibition
AChE Inhibition8.10Multi-target inhibition
Antioxidant ActivityNot quantifiedScavenging free radicals
NeuroprotectionNot quantifiedModulation of ER stress and inflammatory pathways

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate has shown promise in the following areas:

a. Anticancer Activity

Research indicates that compounds incorporating thiazole and triazole derivatives exhibit significant anticancer properties. For example, derivatives similar to this compound have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .

b. A2A Receptor Inhibition

Compounds derived from thiazole structures have been identified as A2A receptor inhibitors, which are relevant in the treatment of various cancers due to their role in tumor progression and immune evasion . Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate may serve as a lead compound for developing new anticancer agents targeting the A2A receptor.

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions that require careful optimization of reaction conditions (e.g., temperature and solvent choice) to maximize yield and purity. The typical synthetic route includes the reaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with various arylidinemalononitrile derivatives.

a. In Vitro Studies

In vitro studies have shown that compounds with similar structures can significantly inhibit cell growth in cancer cell lines at low concentrations (e.g., GI50 values around 4.36 µM) indicating their potential as anticancer therapeutics .

b. Mechanistic Insights

Mechanistic studies are crucial for understanding how these compounds exert their biological effects. Research suggests that the thiazole and triazole moieties may interact with specific enzymes or receptors involved in cellular signaling pathways related to cancer progression .

Case Study 1: Anticancer Efficacy

In a study focusing on various thiazole derivatives, it was observed that compounds similar to Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate demonstrated potent anticancer effects against human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: A2A Receptor Interaction

Another study evaluated the interaction of thiazole derivatives with A2A receptors using binding assays. The results indicated that certain modifications increased binding affinity significantly, suggesting that Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate could be developed into an effective A2A receptor antagonist for therapeutic purposes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Substituent Impacts

Compound Name / Core Structure Substituents/Modifications Key Properties/Effects Reference
Target Compound (Thiazolo-triazole-piperazine) 3-Fluorophenyl, ethyl-thiazolo-triazole, piperazine High lipophilicity; potential CNS activity due to fluorophenyl and piperazine groups
Pyridazinone-piperazine derivatives 2-Fluorophenyl, pyridazinone, hydrazide/benzal groups Improved solubility (via pyridazinone); antimicrobial activity
Piperazine-substituted 4(1H)-quinolones Ethylene/methylene spacers, N-benzyl/aryl groups Solubility: 60–80 μM (with spacers) vs. <20 μM (direct attachment)
Thiazolo[3,2-a]pyrimidine derivatives 4-Chlorophenyl, methoxycarbonyl Antifungal activity; enhanced stability via chlorophenyl
Triazolo[3,4-b][1,3,4]thiadiazoles Pyrazole, 4-methoxyphenyl Antifungal docking affinity with 14α-demethylase lanosterol (PDB: 3LD6)

Key Observations :

  • Piperazine modifications: Spacer groups (e.g., ethylene in quinolones) significantly enhance aqueous solubility by reducing piperazine’s basicity (pKa ~6–7 vs. ~3.8 for direct attachment) .
  • Fluorophenyl vs. chlorophenyl : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to bulkier chlorophenyl groups, as seen in thiazolo-pyrimidines .
  • Heterocyclic cores : Thiazolo-triazole and triazolo-thiadiazole systems exhibit distinct bioactivity profiles, with the latter showing stronger antifungal docking interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility and pKa Comparison

Compound Class Aqueous Solubility (μM) Calculated pKa (Piperazine N) Key Determinants Reference
Target Compound Not reported Estimated ~6.0–7.0* Piperazine-carboxylate, fluorophenyl
Quinolones with ethylene spacer 80–100 6.0–7.0 Ethylene spacer reduces basicity
Quinolones (direct attachment) <20 3.8 Direct N-phenylpiperazine lowers pKa
Pyridazinone derivatives >50 (pH 2.0–6.5) ~5.0–6.0 Pyridazinone core enhances hydrophilicity

*Estimated based on piperazine-carboxylate’s electron-withdrawing effect, analogous to quinolone derivatives .

Key Findings :

  • The target compound’s piperazine-carboxylate group likely mimics the solubility-enhancing effects of ethylene spacers in quinolones, suggesting moderate solubility (~60–80 μM).
  • Fluorophenyl groups balance lipophilicity without drastically reducing solubility, unlike chlorophenyl substituents in thiazolo-pyrimidines .

Q & A

Q. What are the optimal synthetic routes and conditions for producing high-purity batches of the compound?

The synthesis involves multi-step reactions, including cyclization of thiazolo-triazole precursors and coupling with fluorophenyl-piperazine intermediates. Key steps include:

  • Cyclization : Use ethanol or methanol as solvents for purification, with reaction temperatures maintained at 60–80°C to avoid byproduct formation .
  • Coupling : Catalytic methods (e.g., Pd-mediated cross-coupling) or nucleophilic substitution under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity (>95%) .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structural integrity?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 10–12 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) and confirms stereochemistry .
  • X-ray crystallography : Use SHELXL (via WinGX suite) for refinement. ORTEP-3 visualizes anisotropic displacement parameters, critical for validating the thiazolo-triazole and piperazine ring geometries .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values <10 µg/mL suggesting potency .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling predict binding modes and biological targets?

  • Molecular docking : Use AutoDock Vina or GOLD to dock the compound into active sites (e.g., fungal 14α-demethylase, PDB: 3LD6). Prioritize hydrogen bonding between the hydroxyl group and heme cofactor .
  • MD simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., CYP51 activity) with cellular assays to distinguish direct target effects from off-target interactions .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in potency .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
  • Mechanistic studies : DFT calculations (Gaussian 16) model transition states to explain solvent-dependent stereoselectivity (e.g., ethanol vs. DMF) .

Q. What methodologies enable structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups via Suzuki-Miyaura coupling .
  • Pharmacophore mapping : MOE or Schrödinger identifies critical features (e.g., triazole NH for H-bonding) driving activity .

Q. How can hydrogen-bonding networks in crystal structures inform formulation strategies?

  • Hirshfeld surface analysis (CrystalExplorer) : Quantify intermolecular interactions (e.g., O–H···N bonds) to predict solubility and stability .
  • Polymorph screening : Slurry conversion experiments in solvents like acetonitrile/toluene identify stable crystalline forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.